![molecular formula C26H42N7O17P3S B1235093 2-methylcrotonoyl-CoA CAS No. 6247-62-7](/img/structure/B1235093.png)
2-methylcrotonoyl-CoA
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Overview
Description
2-methylcrotonoyl-CoA is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a but-2-enoyl-CoA and a tiglic acid. It is a conjugate acid of a 2-methylcrotonoyl-CoA(4-).
Scientific Research Applications
Role in Cancer Progression
2-Methylcrotonoyl-CoA, through its involvement with Methylcrotonoyl-CoA carboxylase 2 (MCCC2), has been found to significantly influence cancer progression. Studies have shown that overexpression of MCCC2 is linked to poorer prognosis and increased cell proliferation in both colorectal cancer and breast cancer (Dai, Feng, & Lee, 2020); (Liu, Yuan, & Song, 2019). Additionally, MCCC2 is involved in hepatocellular carcinoma (HCC) and supports the oncogenic function of leucine, promoting cell proliferation, migration, and invasion (Chen et al., 2021).
Metabolic Pathway Analysis
2-Methylcrotonoyl-CoA is a key component in various metabolic pathways. Studies on enzymes of the crotonase superfamily, which interact with compounds like 2-methylcrotonoyl-CoA, reveal insights into metabolic processes such as the synthesis of certain antibiotics and the dehydration of specific CoA esters (Wu, †‡, & Tonge, 1998); (Friedrich et al., 2008). Additionally, enzymes like methylmalonyl CoA decarboxylase, which are part of the crotonase superfamily, expand our understanding of CoA metabolism and its broader implications (Haller, Buckel, Rétey, & Gerlt, 2000).
Biochemical Analysis and Applications
Biochemical analysis of CoA derivatives, including 2-methylcrotonoyl-CoA, offers potential applications in metabolic studies and the synthesis of chemicals like 1-butanol (Lan & Liao, 2011). Capillary electrophoresis has been employed to separate and quantify different CoA's, enabling detailed studies of CoA metabolism (Liu, Chen, Che, & Ma, 2003).
Enzymatic and Structural Studies
Enzymatic studies involving 2-methylcrotonoyl-CoA have provided insights into enzyme functions, such as the hydration of 3-methylcrotonic acid (Dhar, Dhar, & Rosazza, 2002), and the structural analysis of enzymes like crotonase from Clostridium acetobutylicum (Kim, Kim, & Kim, 2014). These studies help understand the specific roles and mechanisms of these enzymes in various biochemical pathways.
properties
CAS RN |
6247-62-7 |
---|---|
Product Name |
2-methylcrotonoyl-CoA |
Molecular Formula |
C26H42N7O17P3S |
Molecular Weight |
849.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+/t15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
PMWATMXOQQZNBX-DKBZLLMOSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
synonyms |
coenzyme A, tiglyl- methylcrotonyl-CoA tiglyl-CoA tiglyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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